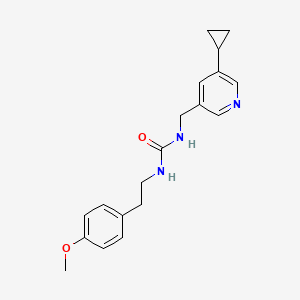![molecular formula C16H15Cl2N3O B2606708 3-(3,4-dichlorophenyl)-1-(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)propan-1-one CAS No. 1797894-34-8](/img/structure/B2606708.png)
3-(3,4-dichlorophenyl)-1-(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)propan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3-(3,4-dichlorophenyl)-1-(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)propan-1-one is a useful research compound. Its molecular formula is C16H15Cl2N3O and its molecular weight is 336.22. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antimicrobial and Anticancer Potential
Research has indicated that derivatives closely related to 3-(3,4-dichlorophenyl)-1-(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)propan-1-one possess significant antimicrobial and anticancer activities. For instance, novel pyrazole derivatives, which share structural similarities, have demonstrated higher anticancer activity than the reference drug doxorubicin, alongside good to excellent antimicrobial activity (Hafez, El-Gazzar, & Al-Hussain, 2016).
Antihypertensive Applications
Compounds within the same family, particularly 6-arylpyrido[2,3-d]pyrimidin-7-amine derivatives, have shown promising antihypertensive effects in spontaneously hypertensive rats. These compounds effectively lowered blood pressure in a gradual and sustained manner, achieving normotensive levels with oral doses of 10-50 mg/kg (Bennett et al., 1981).
Antinociceptive and Anti-inflammatory Properties
The synthesis of thiazolopyrimidine derivatives has revealed significant antinociceptive and anti-inflammatory activities, with certain derivatives showing considerable potential based on the tail-flick technique and carrageenan-induced paw edema test (Selvam, Karthik, Palanirajan, & Ali, 2012).
Antibacterial and Antifungal Activities
Another study on novel derivatives of thiazolo[2,3-b]dihydropyrimidinone possessing 4-methylthiophenyl moiety highlighted their moderate to excellent growth inhibition against bacteria and fungi. This research underscores the antimicrobial potential of compounds structurally related to this compound (Ashok, Holla, & Kumari, 2007).
Enhancement of In Vivo Exposure
Further investigations have explored the development of suitable formulations for early toxicology and clinical studies of compounds within this chemical family, aiming to enhance in vivo exposure for potential therapeutic applications, particularly in arrhythmia treatment (Burton et al., 2012).
Properties
IUPAC Name |
3-(3,4-dichlorophenyl)-1-(7,8-dihydro-5H-pyrido[4,3-d]pyrimidin-6-yl)propan-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15Cl2N3O/c17-13-3-1-11(7-14(13)18)2-4-16(22)21-6-5-15-12(9-21)8-19-10-20-15/h1,3,7-8,10H,2,4-6,9H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMWZUAMIEXKDGW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=CN=CN=C21)C(=O)CCC3=CC(=C(C=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15Cl2N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![5,6-dichloro-N-[[3-(trifluoromethyl)phenyl]methyl]pyridine-3-carboxamide](/img/structure/B2606626.png)
![2-Chloro-N-[(4-thiomorpholin-4-yloxan-4-yl)methyl]benzenesulfonamide](/img/structure/B2606627.png)

![N-[2-[2-(4-methoxyphenyl)-4-methyl-1,3-thiazol-5-yl]ethyl]thiophene-2-carboxamide](/img/structure/B2606633.png)
![3-amino-N-(3-chloro-2-methylphenyl)-5-oxo-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide](/img/structure/B2606635.png)
![2-(3'-(3-fluorophenyl)-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)-N-phenylacetamide](/img/structure/B2606636.png)
![2-(3-Formylphenoxy)-N-[(2-imidazol-1-ylphenyl)methyl]acetamide](/img/structure/B2606638.png)
![Tert-butyl 1-formyl-5-azaspiro[2.4]heptane-5-carboxylate](/img/structure/B2606639.png)




![N-(3-fluoro-4-methylphenyl)-3-[(4-fluorophenyl)(methyl)sulfamoyl]-4-phenylthiophene-2-carboxamide](/img/structure/B2606647.png)

